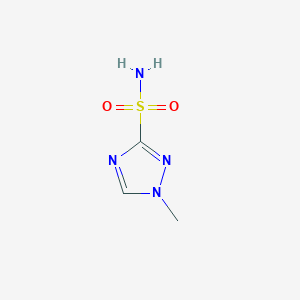

1-methyl-1H-1,2,4-triazole-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6N4O2S |

|---|---|

Molecular Weight |

162.17 g/mol |

IUPAC Name |

1-methyl-1,2,4-triazole-3-sulfonamide |

InChI |

InChI=1S/C3H6N4O2S/c1-7-2-5-3(6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) |

InChI Key |

CUPZFLKKHFJELD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=N1)S(=O)(=O)N |

Origin of Product |

United States |

Significance of 1,2,4 Triazole Scaffold in Modern Chemical Research

The 1,2,4-triazole (B32235) nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Its chemical properties, including aromaticity, stability, and the ability to participate in hydrogen bonding, make it an effective pharmacophore that can interact with various biological receptors. nih.govresearchgate.net

The versatility of the 1,2,4-triazole ring is demonstrated by its incorporation into numerous clinically approved drugs with diverse therapeutic applications. nih.govresearchgate.net These include antifungal agents, anticancer drugs, antiviral medications, and antimigraine treatments. researchgate.net The biological activity spectrum of 1,2,4-triazole derivatives is extensive, encompassing antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, and antiviral properties, among others. nih.govekb.egmdpi.com Beyond medicine, 1,2,4-triazole derivatives have found applications in agrochemicals, corrosion inhibition, and material science. nih.gov

Table 1: Examples of Marketed Drugs Featuring the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class |

| Fluconazole | Antifungal |

| Itraconazole | Antifungal |

| Voriconazole | Antifungal |

| Letrozole | Anticancer (Aromatase Inhibitor) |

| Anastrozole | Anticancer (Aromatase Inhibitor) |

| Ribavirin | Antiviral |

| Rizatriptan | Antimigraine (Serotonin Receptor Agonist) |

This table provides examples of drugs containing the 1,2,4-triazole core and their primary medical use. researchgate.net

Role of Sulfonamide Moiety in Bioactive Compounds and Material Science

The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone in the development of therapeutic agents. wikipedia.org Historically, sulfonamides were the first class of synthetic antimicrobial drugs to be used systemically and remain important in treating bacterial infections. researchgate.netnih.govresearchgate.net The sulfonamide moiety is a versatile structural unit, acting as an isostere for carboxylic acids and amides, which allows it to bind to various biological targets. researchgate.net Its ability to form hydrogen bonds is a key factor in its biological activity. ontosight.ai

The applications of sulfonamide-containing compounds are remarkably broad, extending well beyond their antibacterial origins. They are integral to drugs with anti-carbonic anhydrase, diuretic, anti-inflammatory, hypoglycemic, and antitumor activities. researchgate.netnih.gov The rigidity and crystalline nature of the sulfonamide group also make it a useful component in materials science, where it has been incorporated into dyes and as plasticizers for composite materials. wikipedia.orgrsc.org

Table 2: Examples of Marketed Drugs Featuring the Sulfonamide Moiety

| Drug Name | Therapeutic Class |

| Sulfamethoxazole | Antibacterial |

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) |

| Hydrochlorothiazide | Diuretic |

| Glipizide | Antidiabetic (Sulfonylurea) |

| Acetazolamide | Diuretic / Carbonic Anhydrase Inhibitor |

| Sumatriptan | Antimigraine |

| Sotalol | Antiarrhythmic (Beta Blocker) |

This table showcases examples of drugs that contain the sulfonamide functional group, highlighting their diverse pharmacological roles. wikipedia.orgresearchgate.netopenaccesspub.org

Rationale for Investigating 1 Methyl 1h 1,2,4 Triazole 3 Sulfonamide and Its Analogues

The investigation of 1-methyl-1H-1,2,4-triazole-3-sulfonamide and its analogues is rooted in the chemical strategy of molecular hybridization. This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to develop novel compounds that may exhibit enhanced biological activity, a different spectrum of activity, or a novel mechanism of action compared to the individual parent moieties. nih.gov

The rationale for studying this specific compound class is based on the following points:

Combining Proven Scaffolds: Both the 1,2,4-triazole (B32235) ring and the sulfonamide group are well-established pharmacophores with broad and potent biological activities. nih.govresearchgate.netresearchgate.net Their combination is expected to yield molecules with significant potential for biological interactions.

Exploring Synergistic Effects: Researchers aim to determine if the combination of these two moieties results in synergistic or additive effects, potentially leading to more potent drug candidates.

Novelty and Patentability: The synthesis of novel hybrid structures provides an avenue for discovering new chemical entities with unique properties that can be protected by patents.

Targeting Drug Resistance: The development of new structural classes of antimicrobial or anticancer agents is crucial for overcoming the challenge of drug resistance. Hybrid molecules offer a pathway to novel compounds that may circumvent existing resistance mechanisms. mdpi.com

Research into related structures, such as 3-nitro-1H-1,2,4-triazole-based sulfonamides, has demonstrated potent anti-trypanosomal activity, validating the potential of this structural combination in discovering new therapeutic agents. nih.govacs.org

Overview of Research Domains Pertaining to 1 Methyl 1h 1,2,4 Triazole 3 Sulfonamide

Established Synthetic Pathways to 1,2,4-Triazole Core Structures

The formation of the 1,2,4-triazole ring is a fundamental step in the synthesis of the target compound. Various cyclization reactions have been developed to construct this heterocyclic core, often starting from acyclic precursors containing the requisite nitrogen and carbon atoms.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

A common and effective method for the synthesis of 1,2,4-triazole rings involves the cyclization of thiosemicarbazide (B42300) derivatives. For instance, the reaction of formic acid with thiosemicarbazide leads to the formation of 1H-1,2,4-triazole-3-thiol, a key intermediate for the target compound. This reaction proceeds through the formation of an intermediate N-formylthiosemicarbazide, which then undergoes intramolecular cyclization with the elimination of water.

Another versatile approach is the [3+2] cycloaddition reaction. This method involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile containing a carbon-nitrogen multiple bond. While powerful for constructing substituted triazoles, this method may require careful selection of precursors to achieve the specific substitution pattern of the target molecule.

Visible light-induced cyclization reactions have also emerged as a modern technique for the synthesis of 1,2,4-triazoles, often proceeding through a [3+2] cycloaddition mechanism under mild conditions. organic-chemistry.org

Precursor Synthesis for 1-methyl-1H-1,2,4-triazole Formation

The synthesis of precursors for the formation of the 1-methyl-1H-1,2,4-triazole core often begins with commercially available 1,2,4-triazole. A direct N-methylation of the 1,2,4-triazole ring is a common strategy. A patent describes a method where 1,2,4-triazole is reacted with chloromethane (B1201357) in the presence of a strong base like potassium hydroxide (B78521) to yield 1-methyl-1,2,4-triazole (B23700). google.com This methylated intermediate can then be further functionalized at the 3- and 5-positions.

An alternative route involves the synthesis of a precursor already containing the desired functional group at the 3-position, followed by N-methylation. For example, 1H-1,2,4-triazole-3-carboxylic acid methyl ester can be synthesized from 5-mercapto-triazole-3-carboxylic acid through desulfurization with hydrogen peroxide in acetic acid, followed by esterification. google.com This ester can then be subjected to N-methylation.

Functionalization Strategies for the Sulfonamide Moiety

The introduction of the sulfonamide group at the 3-position of the 1-methyl-1H-1,2,4-triazole ring is a critical transformation that can be achieved through several synthetic routes.

Introduction of the Sulfonamide Group

A common strategy for introducing a sulfonamide group onto a heterocyclic ring involves a multi-step sequence starting from a thiol precursor. In the context of the target molecule, this would begin with 1-methyl-1H-1,2,4-triazole-3-thiol. The thiol can be oxidized to a sulfonyl chloride, which is a highly reactive intermediate.

The oxidation of thiols to sulfonyl chlorides can be accomplished using various oxidizing agents. A combination of hydrogen peroxide and thionyl chloride has been reported as a highly reactive reagent for the direct oxidative chlorination of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org Another effective method involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source and water.

Once the 1-methyl-1H-1,2,4-triazole-3-sulfonyl chloride is formed, it can be readily converted to the desired sulfonamide by reaction with ammonia (B1221849). This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.

A direct synthesis of a related compound, 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride, has been reported from the corresponding disulfide by reaction with chlorine gas. This suggests that the disulfide of 1-methyl-1H-1,2,4-triazole-3-thiol could be a viable intermediate, which upon chlorination would yield the sulfonyl chloride.

| Precursor | Reagents | Product |

| 1-methyl-1H-1,2,4-triazole-3-thiol | H₂O₂ / SOCl₂ | 1-methyl-1H-1,2,4-triazole-3-sulfonyl chloride |

| 1-methyl-1H-1,2,4-triazole-3-thiol | NCS / H₂O / Cl⁻ | 1-methyl-1H-1,2,4-triazole-3-sulfonyl chloride |

| 1-methyl-1H-1,2,4-triazole-3-sulfonyl chloride | NH₃ | This compound |

N-Alkylation and N-Substitution Reactions on the Triazole Nitrogen

The introduction of the methyl group onto the nitrogen of the 1,2,4-triazole ring is a key step that dictates the final structure of the compound. The alkylation of 1H-1,2,4-triazole can result in a mixture of 1- and 4-substituted isomers. However, the regioselectivity can be influenced by the choice of alkylating agent, base, and solvent.

Studies have shown that the alkylation of 1,2,4-triazole with methyl iodide in the presence of a base can yield 1-methyl-1,2,4-triazole as the major product. google.com The use of dimethyl sulfate (B86663) is another common method for methylation. The regioselectivity is often governed by a combination of steric and electronic factors.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound requires a carefully planned synthetic sequence to control the position of both the methyl and sulfonamide groups.

A plausible and regioselective route would commence with the synthesis of 1H-1,2,4-triazole-3-thiol. The subsequent N-methylation of this intermediate is a critical step. Research on the alkylation of substituted 1,2,4-triazoles suggests that the outcome can be complex, potentially yielding a mixture of N1 and N2 isomers. However, specific conditions can favor the formation of the N1-methylated product.

Following the successful synthesis of 1-methyl-1H-1,2,4-triazole-3-thiol, the next step is the oxidative chlorination of the thiol group to the corresponding sulfonyl chloride. This transformation can be achieved using reagents such as chlorine gas or a combination of an oxidizing agent and a chloride source. organic-chemistry.org

Finally, the amination of the resulting 1-methyl-1H-1,2,4-triazole-3-sulfonyl chloride with ammonia will furnish the target compound, this compound. This final step is typically a high-yielding and clean reaction.

An alternative strategy involves the synthesis of 1-methyl-1H-1,2,4-triazole first, followed by functionalization at the 3-position. A patent describes a method for obtaining 1-methyl-1H-1,2,4-triazole-3-carboxylic acid from 1-methyl-1,2,4-triazole. google.com This carboxylic acid could potentially be converted to the sulfonamide, although this would involve a more complex series of transformations, such as a Hofmann or Curtius rearrangement to introduce an amino group, followed by diazotization and sulfonation.

| Step | Reaction | Key Considerations |

| 1 | Formation of 1H-1,2,4-triazole-3-thiol | Cyclization of thiosemicarbazide derivatives. |

| 2 | N-methylation of 1H-1,2,4-triazole-3-thiol | Regioselectivity (N1 vs. N2 vs. N4 methylation). |

| 3 | Oxidation to sulfonyl chloride | Choice of oxidizing agent to avoid over-oxidation or side reactions. |

| 4 | Amination | Reaction with ammonia to form the sulfonamide. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic molecules to minimize environmental impact and enhance safety. While specific green synthesis routes for this compound are not extensively documented, established green methodologies for the synthesis of triazoles and sulfonamides can be adapted. sci-hub.sefrontiersin.org

Key green chemistry strategies applicable to the synthesis of triazole-based sulfonamides include:

Use of Benign Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Greener alternatives involve the use of water, ethanol, or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. sci-hub.se For instance, certain sulfonamide syntheses have been successfully performed in water or ethanol, significantly reducing the environmental footprint. sci-hub.se

Catalyst Innovation: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of related 1,2,3-triazole-based sulfonamides, an organocopper-based magnetically recoverable and reusable nanocatalyst has been employed, facilitating the reaction in a water/ethanol mixture and allowing for easy separation and reuse of the catalyst. researchgate.net Such catalytic systems can reduce waste and the need for heavy metal reagents that are difficult to remove from the final product.

Alternative Energy Sources: The use of microwave irradiation or ultrasound can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating. While microwave-assisted methylation of the 1,2,4-triazole core has been shown to offer faster reaction times, it did not always provide a significant advantage in yield or purification over conventional methods in specific studies. dtic.milresearchgate.net

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can improve efficiency and reduce waste from intermediate purification steps. sci-hub.se Furthermore, avoiding hazardous reagents, such as the use of less toxic alternatives to chlorine gas for the formation of sulfonyl chlorides, is a critical consideration. Electrochemical methods, which can generate reactive species in situ without the need for chemical oxidants or reductants, represent a promising green approach for the formation of triazole rings. rsc.org

The following table summarizes potential green chemistry approaches for key transformations in the synthesis of this compound.

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Advantage |

| Triazole Ring Formation | Condensation reactions in organic solvents (e.g., ethanol, pyridine). | Electrochemical intramolecular C–N cross-coupling. rsc.org | Reagent-free, avoids external oxidants, mild conditions. |

| Sulfonyl Chloride Formation | Chlorination of a disulfide precursor using chlorine gas in chlorinated solvents (e.g., DCE). | Iodine-mediated reaction of sodium sulfinates. sci-hub.se | Avoids highly toxic chlorine gas and chlorinated solvents. |

| Amination | Reaction of sulfonyl chloride with ammonia in an organic solvent. | Reaction in an aqueous system or under solvent-free conditions. sci-hub.se | Reduces or eliminates the use of organic solvents. |

| Methylation | Use of iodomethane (B122720) with a strong base in an organic solvent. dtic.mil | Use of dimethyl carbonate (DMC) as a greener methylating agent. | DMC is less toxic and more environmentally benign than iodomethane. |

Yield Optimization and Reaction Condition Analysis for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound, thereby increasing the efficiency and economic viability of the synthesis. A systematic analysis of reaction parameters is typically performed for each step of the synthetic route. The synthesis of this compound can be envisioned via the formation of a 1-methyl-1H-1,2,4-triazole-3-sulfonyl chloride intermediate, followed by amination.

Key Reaction Parameters for Optimization:

Temperature: Temperature control is critical. For instance, in the chlorinative cleavage of a disulfide precursor to form the sulfonyl chloride, the reaction is typically maintained at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and prevent the formation of byproducts. Subsequent steps may require heating to ensure complete conversion.

Solvent: The choice of solvent can significantly influence reaction rates and yields. While greener solvents are preferred, the solubility of reactants and intermediates must be considered. In the methylation of the 1,2,4-triazole ring, solvents like methanol (B129727) are often used. researchgate.net

Base/Catalyst: The selection and amount of a base or catalyst are pivotal. In the final amination step, the choice of an appropriate acid scavenger (base) can prevent the decomposition of the product and drive the reaction to completion. For catalytic steps, optimizing the catalyst loading is essential to balance reaction speed with cost and potential product contamination.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is necessary to determine the optimal reaction time, avoiding incomplete conversion or the formation of degradation products.

Reagent Stoichiometry: The molar ratio of reactants is a key factor. For example, during the N-methylation of the triazole ring, using an excess of the methylating agent can lead to the formation of undesired quaternary salts, reducing the yield of the desired N-1 methylated product. dtic.mil

The following interactive table presents a hypothetical analysis of yield optimization for the final amination step, converting 1-methyl-1H-1,2,4-triazole-3-sulfonyl chloride to the target sulfonamide.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine | Dichloromethane | 25 | 4 | 75 |

| 2 | Triethylamine | Dichloromethane | 25 | 4 | 82 |

| 3 | Triethylamine | Tetrahydrofuran | 25 | 4 | 85 |

| 4 | Triethylamine | Tetrahydrofuran | 50 | 2 | 88 |

| 5 | K₂CO₃ | Acetonitrile/Water | 50 | 3 | 91 |

| 6 | K₂CO₃ | Acetonitrile/Water | 25 | 6 | 86 |

This analysis suggests that using an inorganic base like potassium carbonate (K₂CO₃) in a mixed aqueous-organic solvent system at an elevated temperature could provide the highest yield for this transformation.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , specific research findings and raw data necessary to populate the requested article sections could not be located. Publicly available scientific databases and literature searches did not yield the detailed ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data required for a thorough structural elucidation as outlined.

The generation of an article with detailed, interactive data tables and in-depth analysis for each spectroscopic technique is contingent upon the availability of this specific experimental data. Without access to published research detailing the characterization of this compound, the creation of an accurate and scientifically rigorous article focusing solely on this compound is not possible at this time.

Further research or access to proprietary chemical databases would be necessary to obtain the specific spectral data required to fulfill the request as instructed.

X-ray Crystallography for Solid-State Structure Determination

The data would be presented in a comprehensive table, including key crystallographic parameters.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (Molecules/unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

The discussion would further elaborate on the intermolecular interactions present in the crystal lattice, such as hydrogen bonding involving the sulfonamide group, and how these interactions influence the packing of the molecules in the solid state.

Elemental Analysis for Empirical Formula Validation

This subsection would focus on the experimental verification of the compound's empirical formula (C₃H₆N₄O₂S). Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample. The experimentally measured percentages are compared against the theoretically calculated values based on the compound's proposed formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

The results would be summarized in a clear, interactive table.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 20.45 | Data not available |

| Hydrogen (H) | 3.43 | Data not available |

| Nitrogen (N) | 31.80 | Data not available |

| Sulfur (S) | 18.20 | Data not available |

The validation provided by this technique is crucial for confirming that the synthesized compound is indeed the target molecule and is free from significant impurities.

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

No specific studies providing DFT calculations for the electronic structure and molecular geometry of this compound were found. Theoretical investigations on similar molecules, such as other 1,2,4-triazole derivatives, have utilized DFT methods to determine optimized structures and electronic properties, but the explicit data for the target compound is not available. nih.govacs.orgmdpi.com

Optimized Geometries and Conformational Analysis

Detailed information regarding the optimized geometric parameters (bond lengths, bond angles) and conformational analysis of this compound is not available in the searched scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this compound have not been reported in the available research. FMO analysis is a common computational approach for evaluating the electronic properties and reactivity of triazole derivatives, but data for this particular compound could not be located. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Calculated vibrational frequencies and their correlation with experimental spectroscopic data (such as FT-IR and Raman) for this compound are not documented in the accessible literature. While vibrational analyses have been performed for other 1,2,4-triazole compounds, these findings cannot be directly extrapolated to the target molecule. researchgate.netresearchgate.netdocumentsdelivered.com

Biological and Biochemical Activity Profiles of 1 Methyl 1h 1,2,4 Triazole 3 Sulfonamide and Its Analogues in Vitro and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of 1,2,4-triazole-sulfonamide Derivatives

The biological activity of 1,2,4-triazole-sulfonamide derivatives is highly dependent on their structural features. SAR studies are crucial for optimizing the potency and selectivity of these compounds by systematically modifying their chemical structure. nih.gov

Influence of Substituent Variations on Activity

The nature and position of substituents on the 1,2,4-triazole (B32235) ring and the sulfonamide moiety significantly modulate the biological effects of these derivatives.

Substituents on the Triazole Ring: The type of substituent at various positions of the 1,2,4-triazole ring can lead to significant differences in activity. For instance, in ciprofloxacin-triazole hybrids, the substituent at the C-3 position was found to be a key determinant of antibacterial effect, with a hydroxyphenyl group yielding the most favorable results. nih.gov Similarly, the structure of the substituent at the N-4 position has a major impact on the toxicity profile of these compounds. nih.gov Studies on other 1,2,4-triazole derivatives have shown that the presence of a phenylpiperazine moiety is crucial for high antibacterial activity, while compounds with a phenyl ring at the N-4 position exhibit higher activity compared to those with alkyl and alkene groups. nih.gov In a series of antifungal sulfonamide-1,2,4-triazole derivatives, the N-dimethylsulfamoyl group was associated with the best antifungal activity. nih.govresearchgate.net

Linker Modifications: The connection between the triazole ring and other pharmacophores also plays a role. The presence of a methylene linker between the triazole and an aryl substituent at the N-4 position was found to increase toxicity against human cells. nih.gov

Bioisosteric Replacements and Their Impact on Interactions

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in medicinal chemistry to enhance a molecule's potency, selectivity, and pharmacokinetic profile. researchgate.net The 1,2,4-triazole ring is recognized as a versatile bioisostere, particularly for the amide bond. researchgate.netmdpi.com

Amide Bioisostere: The triazole ring can mimic the planar geometry and the distribution of hydrogen bond donors and acceptors found in an amide bond. mdpi.com This replacement can improve metabolic stability. acs.org Crystallographic studies have shown that a 1,2,4-triazole can successfully replace an amide in forming essential hydrogen bonds with amino acid residues (like Lys68) in an enzyme's active site. acs.org However, this substitution can sometimes come at the cost of reduced solubility. acs.org The specific positioning of the nitrogen atoms is crucial; studies show that both the N1 and N2 atoms of the 1,2,4-triazole ring can form critical interactions with a target kinase. acs.org

Heterocycle Bioisostere: In the development of antifungal agents, replacing a benzene ring with other heterocyclic systems in triazole derivatives has been shown to yield compounds with excellent antifungal activity and potentially improved oral absorption. nih.gov The versatility and stability of the triazole ring make it a popular choice for such modifications. researchgate.net This strategy aims to leverage the similar electronic properties and potential interactions of the triazole ring compared to other heterocycles to design molecules with enhanced efficacy. cyprusjmedsci.com

In Vitro Enzyme Inhibition Studies

Derivatives of 1-methyl-1H-1,2,4-triazole-3-sulfonamide have been investigated as inhibitors of several key enzymes, demonstrating a range of mechanisms and selectivity profiles.

Carbonic Anhydrase Inhibition Mechanisms

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov The primary mechanism of inhibition for sulfonamide-based compounds involves the direct binding of the sulfonamide group (SO₂NH₂) to the catalytic Zn(II) ion in the enzyme's active site. acs.org This interaction typically occurs with the sulfonamide nitrogen coordinating to the zinc ion in a tetrahedral geometry, displacing or binding alongside the zinc-bound water molecule/hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity. acs.org

Triazole-benzenesulfonamide conjugates have been shown to be effective inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov Studies often reveal a high degree of selectivity, with the tumor-associated isoform hCA IX being particularly sensitive to inhibition by these compounds. nih.govtandfonline.com For example, a series of sulphonylated 1,2,3-triazole incorporated benzenesulfonamides exhibited potent inhibition of hCA IX with Kᵢ values in the low nanomolar range (16.4 to 66.0 nM), while showing weaker inhibition against hCA I and hCA IV. tandfonline.com This selectivity is critical for therapeutic applications, as hCA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment. nih.gov

Cyclooxygenase (COX) Inhibition and Selectivity

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins from arachidonic acid and exist in two main isoforms: the constitutive COX-1 and the inducible COX-2. nih.gov While non-selective NSAIDs inhibit both isoforms, selective COX-2 inhibitors were developed to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov

The selectivity of certain 1,2,4-triazole-sulfonamide derivatives for COX-2 is attributed to the phenyl sulfonamide moiety. nih.gov This group is able to bind to a polar side pocket present in the active site of the COX-2 enzyme, a feature that is absent in the COX-1 isoform. nih.gov By tethering 1,2,3-triazole and benzenesulfonamide pharmacophores to existing NSAID scaffolds, researchers have designed potent and highly selective COX-2 inhibitors. nih.gov For instance, certain hybrid molecules have demonstrated superior in vitro COX-2 selectivity and inhibitory activity compared to the well-known selective inhibitor, celecoxib. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| Compound 6b | 13.16 | 0.04 | 329 |

| Compound 6j | 12.48 | 0.04 | 312 |

| Compound 19c | - | - | >18.48 |

| Compound 19f | - | - | >21.10 |

| Celecoxib (Reference) | 14.70 | 0.05 | 294 |

Data sourced from studies on hybrid molecules incorporating triazole and sulfonamide moieties. nih.govnih.govtandfonline.comelsevierpure.com

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes. nih.govpatsnap.com This pathway is essential for producing nucleotides, the building blocks of DNA and RNA, making DHPS a key target for antimicrobial agents. patsnap.comwikipedia.org

Sulfonamide-based drugs, including those containing a triazole moiety, function as inhibitors of DHPS. nih.govcnr.it Their mechanism of action is competitive inhibition. patsnap.comwikipedia.org Sulfonamides are structural analogues of para-aminobenzoic acid (pABA), the natural substrate for the DHPS enzyme. patsnap.comcnr.it Due to this structural similarity, the sulfonamide inhibitor binds to the pABA-binding site on the enzyme, preventing the normal substrate from binding and halting the synthesis of dihydropteroate, a crucial folate precursor. nih.govpatsnap.com This action effectively starves the bacterial cell of essential folate, leading to a bacteriostatic effect where cell division is inhibited. wikipedia.org Molecular docking studies have confirmed that sulfonamide-tagged triazoles can fit into the active site of DHPS, with binding affinities that correlate with their observed antibacterial activity. bohrium.com

Cholinesterase (AChE, BChE) Inhibition

Analogues of this compound have demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. A series of thiazole-piperazine sulphonamide hybrids were synthesized and evaluated for their effects on these enzymes. Notably, some of these analogues exhibited significant inhibition of AChE, with IC50 values as low as 2.14 ± 0.02 µM. nih.gov These compounds also displayed strong selectivity for AChE over BChE. nih.gov Kinetic studies of the most active analogue in this series revealed a mixed type of inhibition. nih.gov

Similarly, a series of 1,2,3-triazole-hydrazone derivatives have been investigated for their potential as AChE and BChE inhibitors. Within this series, certain compounds emerged as potent inhibitors of both enzymes, with IC50 values of 5.23 µM for AChE and 3.39 µM for BChE. acs.org Kinetic analysis indicated that these compounds act as mixed-type inhibitors. acs.org

Furthermore, research into sulfonamide-based carbamates has identified selective inhibitors of BChE. Several compounds in this class showed more potent BChE inhibition than the standard drug rivastigmine. nih.gov The selectivity index, which indicates a preference for BChE inhibition, was significantly high for some of these derivatives. nih.gov

The tables below summarize the cholinesterase inhibitory activities of selected analogue series.

Table 1: AChE and BChE Inhibitory Activities of Thiazole-Piperazine Sulphonamide Analogues

| Compound | AChE IC50 (µM) | Selectivity |

|---|---|---|

| Analogue 8c | 2.52 ± 0.92 | Strongly selective for AChE over BChE |

| Analogue 8e | 2.99 ± 0.01 | Strongly selective for AChE over BChE |

| Analogue 8g | 2.14 ± 0.02 | Strongly selective for AChE over BChE |

Table 2: Cholinesterase Inhibitory Activities of 1,2,3-Triazole-Hydrazone Analogues

| Compound | Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Analogue 6m | AChE | 5.23 | Mixed-type |

| Analogue 6p | BChE | 3.39 | Mixed-type |

Other Enzyme Targets (e.g., α-glucosidase, urease, LOX, PDE4A)

The enzymatic inhibition profile of this compound analogues extends beyond cholinesterases to include other significant targets such as α-glucosidase, urease, lipoxygenase (LOX), and phosphodiesterase 4A (PDE4A).

α-Glucosidase Inhibition: A novel series of pyrano[3,2-c]quinoline-1,2,3-triazole hybrids demonstrated significant in vitro inhibitory activity against α-glucosidase, with IC50 values ranging from 1.19 ± 0.05 to 23.2 ± 0.8 μM, far surpassing the standard inhibitor acarbose (IC50 = 750.0 ± 1.5 µM). amazonaws.com Another study on 1,2,4-triazole-based derivatives identified compounds with potent dual inhibition of both α-amylase and α-glucosidase. nih.gov

Urease Inhibition: Sulfonamide-1,2,3-triazole-acetamide derivatives have been synthesized and shown to be potent urease inhibitors. All tested compounds in one study exhibited greater potency than the standard inhibitor thiourea, with IC50 values ranging from 0.12 to 4.53 µM. nih.govresearchgate.net The most potent compound in this series was found to be 198 times more effective than thiourea. nih.gov

Lipoxygenase (LOX) Inhibition: A series of multitarget-directed compounds featuring a 1,2,3-triazole linker conjugated to distinct pharmacophoric moieties showed moderate 15-LOX inhibition. nih.gov Additionally, novel 2-thiouracil-5-sulfonamide derivatives have been evaluated for their 15-LOX inhibitory activity, with some compounds showing significant potency compared to the standard, quercetin. beilstein-journals.org

Phosphodiesterase 4 (PDE4) Inhibition: Substituted triazolothiadiazines and triazolopyridazines have been explored as potent and selective inhibitors of PDE4. ijpsjournal.com A separate study focused on the synthesis of triazole amine derivatives as potential PDE4 inhibitors, with some compounds demonstrating high anti-inflammatory activity, which is often mediated by PDE4 inhibition. nih.gov

Table 3: Inhibition of Various Enzymes by Triazole Sulfonamide Analogues

| Enzyme Target | Analogue Series | Observed Activity (IC50 values) |

|---|---|---|

| α-Glucosidase | Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids | 1.19 ± 0.05 to 23.2 ± 0.8 μM |

| Urease | Sulfonamide-1,2,3-triazole-acetamide derivatives | 0.12–4.53 µM |

| 15-Lipoxygenase (15-LOX) | 1,2,3-Triazole linked hybrids | Moderate inhibition |

| Phosphodiesterase 4 (PDE4) | Substituted triazolothiadiazines/triazolopyridazines | Potent and selective inhibition |

In Vitro Antimicrobial and Antifungal Activity Assessment

Analogues of this compound have been extensively studied for their antimicrobial and antifungal properties, demonstrating a broad spectrum of activity against various pathogenic strains.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

A series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones were evaluated for their in vitro antibacterial activity. The results indicated that Gram-negative bacteria appear to be more sensitive to these compounds than Gram-positive species. researchgate.netnih.gov Another study on sulfonamide-containing 1,4-disubstituted 1,2,3-triazoles found that certain analogues exhibited appreciable antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 0.025 µM/mL. bohrium.com

Research into 1,2,4-triazole derivatives has shown that their activity can be significant against both Gram-positive and Gram-negative bacteria. Some novel ofloxacin analogues incorporating a 1,2,4-triazole ring showed antibacterial properties comparable to ofloxacin against S. aureus, S. epidermis, B. subtilis, and E. coli. nih.gov

Activity against Fungal Strains (e.g., Candida species, Aspergillus flavus)

Numerous studies have highlighted the potent antifungal activity of triazole sulfonamide analogues. A series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones showed significant antifungal activity against all tested micromycetes, with their performance being superior to the commercial fungicide bifonazole. researchgate.netnih.gov Another study synthesized sulfonamide-1,2,4-triazole derivatives with notable activity against Botrytis cinerea, Aspergillus flavus, and Trichoderma viride. researchgate.net

The triazole class of compounds is well-established for its antifungal properties. For instance, SCH 56592, a new antifungal triazole, has demonstrated potent in vitro activity against various Candida species and Aspergillus species. nih.gov Similarly, novel triazole derivatives containing a 1,2,3-benzotriazin-4-one moiety exhibited stronger antifungal activities against Candida albicans and Cryptococcus neoformans than fluconazole. amazonaws.com One particular analogue showed comparable activity to voriconazole and albaconazole against seven pathogenic strains, including Aspergillus fumigatus (MIC = 0.25 μg/ml). amazonaws.com

Table 4: In Vitro Antimicrobial and Antifungal Activity of Selected Analogues

| Analogue Series | Target Organism | Observed Activity |

|---|---|---|

| Sulfonamide-containing 1,2,3-triazoles | S. aureus, B. subtilis | MIC = 0.025 µM/mL |

| 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones | Various micromycetes | Significant activity, superior to bifonazole |

| Triazole derivatives with 1,2,3-benzotriazin-4-one | Aspergillus fumigatus | MIC = 0.25 μg/ml |

Mechanistic Insights into Antimicrobial Action (e.g., membrane depolarization)

The antimicrobial action of many compounds that target the bacterial cell membrane involves the disruption of its barrier function. This can lead to membrane depolarization, a process that can be a key contributor to the compound's bactericidal effect. The dissipation of the membrane potential can be caused by the formation of ion-conducting pores, an increase in membrane ion-permeability, or by the compound acting as an ion carrier. frontiersin.org While specific studies on membrane depolarization by this compound itself are not detailed in the provided results, this mechanism is a common mode of action for membrane-targeting antimicrobials and warrants investigation for this class of compounds.

In Vitro Antiparasitic Activity

Analogues of this compound have shown significant promise as antiparasitic agents. A series of novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides were tested for their in vitro activity against several parasites. A majority of these compounds displayed significant activity against intracellular amastigotes of Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values ranging from 28 nM to 3.72 μM. acs.orgnih.gov Many of these were found to be more potent than the reference drug benznidazole. acs.orgnih.gov

Some of these nitrotriazoles also showed moderate activity against Trypanosoma brucei rhodesiense and the axenic form of Leishmania donovani. acs.orgnih.gov Further research into sulfonamide-1,2,3-triazole hybrids, particularly when formulated as nanoparticles, has demonstrated potent in vitro activity against Toxoplasma gondii. nih.gov One nanoformulation exhibited an IC50 value of 3.64 µg/mL against this parasite. nih.gov

Table 5: In Vitro Antiparasitic Activity of Triazole Sulfonamide Analogues

| Analogue Series | Parasite | Observed Activity (IC50) |

|---|---|---|

| 3-Nitro-1H-1,2,4-triazole-based amides and sulfonamides | Trypanosoma cruzi | 28 nM to 3.72 μM |

| Sulfonamide-1,2,3-triazole hybrid nanoformulation (3c.CNP) | Toxoplasma gondii | 3.64 µg/mL |

Anti-Trypanosomal Activity (e.g., Trypanosoma cruzi, Trypanosoma brucei)

Analogues of this compound, particularly 3-nitro-1H-1,2,4-triazole-based sulfonamides, have demonstrated significant in vitro activity against trypanosomal parasites. A study characterizing a series of these compounds revealed potent effects against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.org

Out of 36 synthesized 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, 29 compounds showed significant activity against intracellular amastigotes of T. cruzi, with IC50 values ranging from 28 nM to 3.72 μM. nih.govacs.org Notably, 23 of these compounds were more potent, by up to 58-fold, than the reference drug benznidazole. nih.govacs.org The mechanism of action for these nitro-containing analogues is believed to involve the enzymatic reduction of the nitro group by a type I nitroreductase (NTR) present in the parasite. nih.gov This process generates toxic metabolites that lead to parasite death. nih.gov

Furthermore, nine of the nitrotriazole compounds exhibited moderate activity against Trypanosoma brucei rhodesiense trypomastigotes, with IC50 values between 0.5 μM and 6.0 μM. nih.govacs.org Their activity was enhanced by 5 to 31-fold against a strain of T. b. brucei engineered to overexpress an NADH-dependent nitroreductase, further supporting the proposed mechanism of action. nih.govacs.org

Table 1: In Vitro Anti-Trypanosomal Activity of 3-Nitro-1H-1,2,4-triazole Sulfonamide Analogues

| Compound Type | Parasite | Stage | IC50 Range | Reference |

|---|---|---|---|---|

| 3-nitro-1H-1,2,4-triazole sulfonamides | Trypanosoma cruzi | Intracellular amastigotes | 28 nM - 3.72 μM | nih.govacs.org |

Anti-Leishmanial Activity (e.g., Leishmania donovani)

The same series of 3-nitro-1H-1,2,4-triazole-based sulfonamides was also evaluated for activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. The results indicated that three of the nitrotriazole compounds displayed moderate activity against the axenic form of L. donovani. nih.govacs.org While the activity was less pronounced than against Trypanosoma species, it highlights the potential of this chemical class to be developed as broad-spectrum anti-protozoal agents.

Anti-malarial Activity

Analogues of this compound have emerged as a promising class of compounds in the search for new anti-malarial drugs. A study focused on novel acs.orgmdpi.comuantwerpen.betriazolo[4,3-a]pyridine sulfonamides identified compounds with good in vitro activity against Plasmodium falciparum. mdpi.comuantwerpen.be

Specifically, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- acs.orgmdpi.comuantwerpen.betriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- acs.orgmdpi.comuantwerpen.betriazolo[4,3-a]pyridin-3(2H)-one demonstrated IC50 values of 2.24 μM and 4.98 μM, respectively. mdpi.comuantwerpen.be These findings suggest that the acs.orgmdpi.comuantwerpen.betriazolo[4,3-a]pyridine sulfonamide scaffold is a valuable starting point for the development of new anti-malarial agents. mdpi.comuantwerpen.be

Another study on 1,2,4-triazole amides also showed potent anti-plasmodial action. The most promising derivatives exhibited IC50 values as low as 0.87 μg/mL against the Pf 3D7 strain and 1.55 μg/mL against the chloroquine-resistant INDO strain of P. falciparum. nih.gov

Table 2: In Vitro Anti-malarial Activity of 1,2,4-Triazole Sulfonamide and Amide Analogues

| Compound | Plasmodium falciparum Strain | IC50 | Reference |

|---|---|---|---|

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- acs.orgmdpi.comuantwerpen.betriazolo[4,3-a]pyridine-6-sulfonamide | Not specified | 2.24 μM | mdpi.comuantwerpen.be |

| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- acs.orgmdpi.comuantwerpen.betriazolo[4,3-a]pyridin-3(2H)-one | Not specified | 4.98 μM | mdpi.comuantwerpen.be |

| 3,5-dimethyl substituted 1,2,4-triazole amide | Pf 3D7 | 0.87 μg/mL | nih.gov |

| 3,5-dimethyl substituted 1,2,4-triazole amide | INDO (chloroquine-resistant) | 1.55 μg/mL | nih.gov |

| 3-Br substituted 1,2,4-triazole amide | Pf 3D7 | 1.27 μg/mL | nih.gov |

Antioxidant Activity Evaluation (in vitro)

The 1,2,4-triazole nucleus is a key feature in many synthetic compounds exhibiting antioxidant properties. nih.govresearchgate.net These compounds are of significant interest as they can help balance the production of free radicals and mitigate oxidative stress, which is implicated in numerous diseases. nih.govresearchgate.netisres.org

Various studies have explored the in vitro antioxidant activity of 1,2,4-triazole derivatives. For instance, research on 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their alkyl derivatives demonstrated that certain substitutions on the triazole ring could lead to significant antioxidant effects. zsmu.edu.ua The introduction of a phenyl substituent or an amino group at the N4 position of the 1,2,4-triazole ring was often associated with increased antioxidant activity. zsmu.edu.ua

The mechanism of antioxidant action for 1,2,4-triazole derivatives can involve various pathways, including the scavenging of free radicals and the chelation of metal ions that catalyze oxidative reactions. The specific functional groups attached to the triazole core play a crucial role in determining the potency and mechanism of their antioxidant activity. pensoft.net

Future Research Directions and Unexplored Avenues for 1 Methyl 1h 1,2,4 Triazole 3 Sulfonamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of 1-methyl-1H-1,2,4-triazole-3-sulfonamide and its analogs will likely focus on methodologies that offer greater efficiency, selectivity, and sustainability over classical approaches. Current synthetic routes for related triazole systems often involve multi-step processes. nih.gov Future research should aim to streamline these pathways.

Key areas for exploration include:

Catalyst Innovation: The use of novel catalysts could significantly improve reaction outcomes. For instance, copper(I) complexes, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), have been shown to dramatically enhance selectivity in the synthesis of related sulfonyl triazoles, preventing the formation of undesired side products. researchgate.netmdpi.com Research into custom catalysts for the specific methylation and sulfonamidation of the 1,2,4-triazole (B32235) core could yield highly efficient and regioselective synthetic routes.

Microwave-Assisted Synthesis: This technique has been successfully employed for the synthesis of other sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring, resulting in good yields and high purity. acs.org Applying microwave irradiation could reduce reaction times and improve yields for the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis would enable more efficient production and facile optimization of reaction conditions.

Green Chemistry Approaches: Future methodologies should prioritize the use of environmentally benign solvents, reduce waste generation, and utilize atom-economical reactions, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantage | Relevant Research Area |

| Novel Catalysis (e.g., CuTC) | Enhanced selectivity, higher yields, milder reaction conditions. | Organometallic Chemistry, Homogeneous Catalysis. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, process intensification. | Green Chemistry, Process Chemistry. |

| Continuous Flow Chemistry | Improved safety, scalability, precise process control. | Chemical Engineering, Pharmaceutical Manufacturing. |

| Greener Solvent Systems | Reduced environmental impact, improved process sustainability. | Sustainable Chemistry, Environmental Science. |

Exploration of Diverse Derivatization for Expanded Structure-Activity Landscape

Systematic derivatization of the this compound core is a critical step in exploring its full potential. By modifying different positions on the molecule, researchers can investigate structure-activity relationships (SAR) and fine-tune its properties for specific applications. nih.gov

Future derivatization strategies could focus on:

N-4 Position of the Triazole Ring: The nitrogen at the 4-position is a key site for substitution, which can significantly influence the molecule's biological activity and physical properties.

Sulfonamide Moiety: Modification of the sulfonamide group, for instance, by introducing various alkyl or aryl substituents on the nitrogen atom, can alter its electronic properties and interaction capabilities.

C-5 Position of the Triazole Ring: Introducing different functional groups at the C-5 position can expand the chemical space and lead to new interaction patterns with biological targets or material matrices.

Molecular Hybridization: A promising approach involves creating hybrid molecules by linking the this compound scaffold to other known bioactive pharmacophores. wikipedia.orgresearchgate.netdrugs.com This strategy has been successfully used to develop novel compounds with enhanced or dual activities.

| Derivatization Site | Rationale | Potential Outcome |

| Triazole N-4 Position | Modulate steric and electronic properties. | Altered biological activity and solubility. |

| Sulfonamide Nitrogen | Introduce diverse functional groups. | Tuned binding affinity and pharmacokinetic properties. |

| Triazole C-5 Position | Expand chemical diversity. | New interaction capabilities and SAR insights. |

| Hybridization | Combine with other active moieties. | Novel compounds with synergistic or multi-target effects. |

Advanced Computational Modeling for Precise Prediction of Interactions

In silico methods are indispensable tools for accelerating the discovery and design process. rdd.edu.iq Advanced computational modeling can provide deep insights into the molecular behavior of this compound and its derivatives, guiding experimental efforts and saving resources.

Future computational research should include:

Molecular Docking: To predict the binding modes and affinities of derivatives against various biological targets, such as enzymes or receptors. This can help in identifying promising candidates for further experimental validation. acs.orgmdpi.comontosight.airesearchgate.net

Quantum Mechanics (QM) Calculations: To accurately determine the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of new synthetic routes and the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its complexes with targets over time, providing a more realistic picture of the interactions and stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of a series of derivatives with their observed activity, guiding the design of more potent or selective compounds. mdpi.com

Investigation of Non-Biomedical Applications

Beyond its potential in medicinal chemistry, the unique structural features of this compound make it an intriguing candidate for various non-biomedical applications.

Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides in agriculture. lifechemicals.comguidechem.com The this compound scaffold could be explored for the development of new agrochemicals with novel modes of action or improved efficacy.

Corrosion Inhibition: Compounds containing triazole rings have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The nitrogen and sulfur atoms in this compound can act as adsorption centers on metal surfaces, forming a protective layer. Future research could evaluate its efficacy as a corrosion inhibitor for materials like mild steel.

Materials Science: The electron-deficient nature of the 1,2,4-triazole ring gives it excellent electron-transport and hole-blocking properties. researchgate.net This makes triazole derivatives valuable components in organic electronic materials. Future work could investigate the incorporation of this compound into polymers or as small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, or other electronic devices. researchgate.net

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of research on this compound will be closely linked to the adoption of emerging technologies in both its synthesis and characterization.

Automated Synthesis Platforms: High-throughput and automated synthesis platforms can accelerate the generation of a large library of derivatives for screening purposes, significantly speeding up the drug discovery or materials development process.

Advanced Spectroscopic and Crystallographic Techniques: Comprehensive characterization using techniques like 2D NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction will be crucial for unambiguously confirming the structure of new derivatives and understanding their three-dimensional conformation.

Machine Learning and AI: Integrating machine learning algorithms with experimental data can help in predicting the properties of new derivatives, optimizing synthetic reactions, and identifying promising candidates for specific applications, thereby creating a more efficient research and development cycle.

Q & A

Q. What are the optimized synthetic routes for 1-methyl-1H-1,2,4-triazole-3-sulfonamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves cyclization of thiourea derivatives or coupling reactions with sulfonating agents. For example, 1-benzyl-1H-1,2,4-triazole-3-sulfonamide is synthesized via nucleophilic substitution using triazole precursors and sulfonyl chlorides under anhydrous conditions . Optimizing solvent choice (e.g., DMF for polar intermediates), temperature (60–80°C), and catalysts (e.g., Et₃N) can enhance yields. Multi-step protocols may require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituent positions (e.g., methyl groups at δ 3.2–3.5 ppm) and sulfonamide protons (δ 8.9–9.5 ppm) .

- LCMS/HPLC : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 438.10) with purity >95% validated via HPLC (210/254 nm) .

- X-ray crystallography : SHELXL refinement resolves bond angles and torsion angles, critical for confirming stereochemistry .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization improves long-term stability. Impurity profiling via LC-MS/MS identifies degradation products (e.g., oxidation of sulfonamide to sulfonic acid derivatives) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions may arise from assay variability (e.g., cell-line specificity in NLRP3 inflammasome inhibition studies ). Solutions include:

Q. How can X-ray crystallography challenges, such as twinning or poor diffraction, be addressed during structural analysis?

For twinned crystals, use SHELXD for phase determination and refine with SHELXL using HKLF5 format . Poor diffraction may require cryocooling (100 K) or heavy-atom derivatization (e.g., soaking with KI). ORTEP-3 visualizes disorder and refines anisotropic displacement parameters .

Q. What computational methods are effective in predicting the pharmacokinetic properties of sulfonamide-triazole hybrids?

Q. How does modifying the triazole ring’s substituents influence bioactivity against Trypanosoma species?

Introducing electron-withdrawing groups (e.g., nitro at position 3) enhances anti-trypanosomal activity (IC₅₀ < 1 µM) by increasing electrophilicity and target affinity. Compare with methyl or benzyl derivatives via in vitro assays (e.g., resazurin-based viability tests) .

Q. What methodologies validate the compound’s mechanism of action in NLRP3 inflammasome inhibition?

- In vitro : Measure IL-1β release in LPS-primed THP-1 cells via ELISA.

- In vivo : Use murine peritonitis models with ATP-induced NLRP3 activation.

- Biochemical assays : Competitive ATP-binding assays (e.g., fluorescence polarization) confirm direct interaction .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies of triazole-sulfonamide hybrids?

Q. What are best practices for reconciling crystallographic data with computational modeling results?

Overlay solved crystal structures (CIF files) with docking poses (PDB format) in PyMOL. RMSD values < 2.0 Å indicate strong agreement. Adjust force fields (e.g., AMBER) to account for solvent effects .

Data Interpretation and Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.